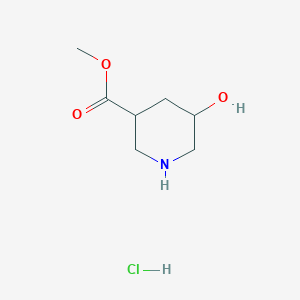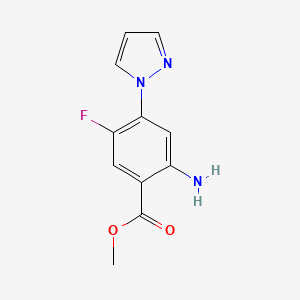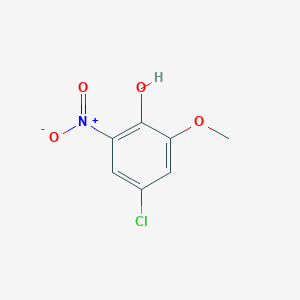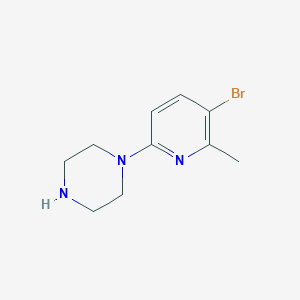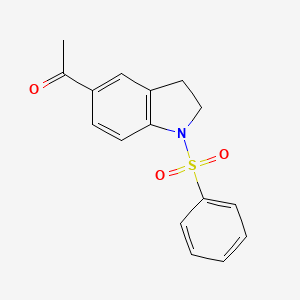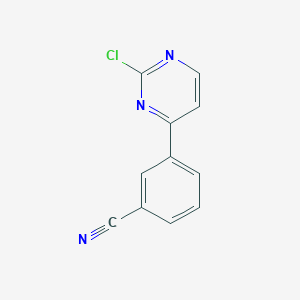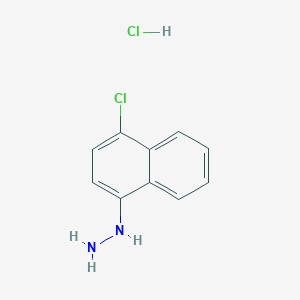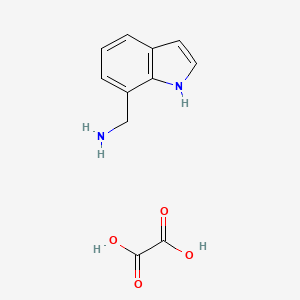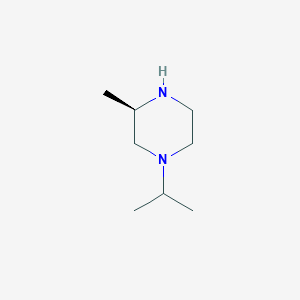
(R)-1-Isopropyl-3-methyl-piperazine
Übersicht
Beschreibung
®-1-Isopropyl-3-methyl-piperazine is a chiral piperazine derivative Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Isopropyl-3-methyl-piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-1-isopropyl-3-methyl-1,2-diamine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50°C and 100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-Isopropyl-3-methyl-piperazine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Isopropyl-3-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: N-oxides of ®-1-Isopropyl-3-methyl-piperazine.
Reduction: Reduced piperazine derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-1-Isopropyl-3-methyl-piperazine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology
In biological research, ®-1-Isopropyl-3-methyl-piperazine is used as a building block for the synthesis of bioactive compounds. It can be incorporated into molecules that interact with specific biological targets, such as enzymes or receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its piperazine ring is a common motif in many drugs, including antipsychotics, antihistamines, and anti-infectives.
Industry
In the industrial sector, ®-1-Isopropyl-3-methyl-piperazine is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of ®-1-Isopropyl-3-methyl-piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the structure of the final bioactive compound derived from ®-1-Isopropyl-3-methyl-piperazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative without the isopropyl group.
1-Isopropylpiperazine: Lacks the methyl group at the 3-position.
3-Methylpiperazine: Lacks the isopropyl group at the 1-position.
Uniqueness
®-1-Isopropyl-3-methyl-piperazine is unique due to the presence of both isopropyl and methyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(3R)-3-methyl-1-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUMLIXMVUBX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


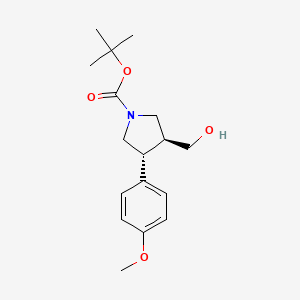
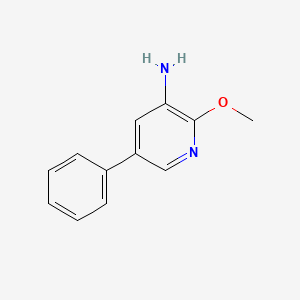
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)
